1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
1-methyl-6-oxo-N-pyridin-3-ylpyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c1-15-10(16)5-4-9(14-15)11(17)13-8-3-2-6-12-7-8/h2-7H,1H3,(H,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYZYKOUXQZCSJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NC2=CN=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 3-Oxo-2-Arylhydrazonopropanals
A foundational method involves cyclizing 3-oxo-2-arylhydrazonopropanals with active methylene compounds. For example, reacting 3-oxo-2-(pyridin-3-yl)hydrazonopropanal with cyanoacetic acid in acetic anhydride yields the pyridazin-3-one scaffold. This reaction proceeds via a condensation-cyclization mechanism (Scheme 1), where the active methylene nucleophile attacks the hydrazone carbonyl, forming an intermediate that eliminates water to aromatize the ring.
Key Conditions
This method is favored for its high regioselectivity and scalability, though it requires stoichiometric acetic anhydride, complicating purification.
Alkylation of Pyridazinone Intermediates
An alternative route involves alkylating preformed pyridazinone derivatives. For instance, 6-oxo-1,6-dihydropyridazine-3-carboxylic acid is methylated using methyl iodide in the presence of sodium hydride, yielding the 1-methylpyridazinone precursor. Subsequent activation of the carboxylic acid group enables coupling with pyridin-3-amine.
Reaction Steps
- Methylation :
$$ \text{6-oxo-1,6-dihydropyridazine-3-carboxylic acid} + \text{CH}_3\text{I} \xrightarrow{\text{NaH, DMF}} \text{1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid} $$
Yield: 68–75%
- Carboxylic Acid Activation :
The acid is converted to its acid chloride using thionyl chloride (80°C, 1 h) or to a mixed anhydride with Boc₂O and DMAP.
Amide Bond Formation Strategies
Acid Chloride-Mediated Coupling
Activation of the carboxylic acid as an acid chloride followed by nucleophilic acyl substitution with pyridin-3-amine is a widely used method. For example, treating 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with thionyl chloride generates the reactive intermediate, which is then reacted with pyridin-3-amine in tetrahydrofuran (THF) at 0°C.
Optimized Protocol
- Reagents : Thionyl chloride (2.5 equiv), pyridine (2.0 equiv)
- Solvent : THF
- Temperature : 0°C → room temperature
- Yield : 49.7% (after recrystallization)
This method, while straightforward, often requires rigorous exclusion of moisture and yields moderate due to competing hydrolysis.
Coupling Agent-Assisted Synthesis
Carbodiimide-based coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), facilitate amide bond formation under mild conditions. A representative procedure involves reacting 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid with pyridin-3-amine in dichloromethane (DCM) using DCC and 4-dimethylaminopyridine (DMAP).
Procedure
- Dissolve carboxylic acid (1.0 equiv) and amine (1.2 equiv) in DCM.
- Add DCC (1.5 equiv) and DMAP (0.1 equiv).
- Stir at room temperature for 12–18 h.
- Filter to remove dicyclohexylurea byproduct and concentrate.
Yield : 65–72% (after column chromatography)
This method offers superior compatibility with acid-sensitive functional groups but necessitates chromatographic purification.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial protocols optimize the acid chloride route using continuous flow reactors to enhance mixing and heat transfer. For example, a two-step continuous process involves:
- Acid Chloride Formation : Reacting the carboxylic acid with thionyl chloride in a coiled tubular reactor (residence time: 5 min, 80°C).
- Amidation : Mixing the acid chloride stream with pyridin-3-amine in THF at 0°C in a microreactor.
Advantages
- 20% higher yield compared to batch processes (69% vs. 49.7%)
- Reduced solvent consumption
Crystallization-Driven Purification
Large-scale batches employ antisolvent crystallization to isolate the product. For instance, adding tert-butyl methyl ether to the reaction mixture precipitates the carboxamide, which is then washed with ethanol to remove residual reagents.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost |
|---|---|---|---|---|
| Acid Chloride Coupling | 49.7 | 99 | Moderate | Low |
| DCC-Mediated Coupling | 72 | 98 | Low | High |
| Continuous Flow Process | 69 | 99.5 | High | Medium |
Key Insights
- The acid chloride method balances cost and purity but suffers from moderate yields.
- Continuous flow systems address scalability limitations of batch processes.
Mechanistic Insights and Side Reactions
Competing Hydrolysis in Acid Chloride Route
The acid chloride intermediate is prone to hydrolysis, especially in the presence of residual moisture. This side reaction generates the parent carboxylic acid, reducing yields. Strategies to mitigate this include:
Racemization in Coupling Reactions
Although the target compound lacks stereocenters, coupling agents like DCC can induce racemization in chiral analogs. This is minimized by:
- Low Temperatures : Conducting reactions at 0–5°C.
- Short Reaction Times : Limiting exposure to <24 h.
Chemical Reactions Analysis
Types of Reactions
1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: Conversion of the dihydropyridazine ring to a fully aromatic pyridazine.
Reduction: Reduction of the 6-oxo group to a hydroxyl group.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, organometallic reagents.
Major Products
Oxidation Products: Fully aromatic pyridazine derivatives.
Reduction Products: Hydroxylated pyridazine derivatives.
Substitution Products: Halogenated or alkylated pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of dihydropyridazine compounds exhibit significant anticancer properties. For instance, a study highlighted the synthesis of various dihydropyridazine derivatives that demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways such as PI3K/Akt and MAPK .
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Research indicates that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. For example, compounds derived from 1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide were tested against strains such as Staphylococcus aureus and Escherichia coli, showing effective inhibition comparable to standard antibiotics .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been explored in various models. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a possible role in treating inflammatory diseases such as rheumatoid arthritis .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications at specific positions on the pyridazine ring can significantly influence biological activity. For instance, substituents on the nitrogen atoms or variations in the carboxamide group have been shown to enhance potency against cancer cells .
Case Studies
Mechanism of Action
The mechanism of action of 1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or binding to DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar core structures but different substituents.
Pyridine Derivatives: Compounds with a pyridine ring and various functional groups.
Uniqueness
1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other pyridazine and pyridine derivatives.
Biological Activity
1-Methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the compound's structure, biological properties, and relevant research findings.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of 259.26 g/mol. The compound features a pyridazine ring, which is known for its diverse pharmacological properties.
Antiproliferative Activity
Research indicates that derivatives of pyridine, including those similar to this compound, exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against multiple human cancer cell lines, including HeLa (cervical cancer), A549 (lung cancer), and MDA-MB-231 (breast cancer).
- IC50 Values : In studies, the IC50 values for certain derivatives have shown promising results, with lower values indicating higher potency. For example, derivatives with specific substitutions have demonstrated IC50 values as low as 0.0046 mM against MDA-MB-231 cells .
| Compound | Cell Line | IC50 (mM) |
|---|---|---|
| Derivative A | HeLa | 0.058 |
| Derivative B | A549 | 0.035 |
| Derivative C | MDA-MB-231 | 0.0046 |
The mechanism by which these compounds exert their antiproliferative effects often involves interactions with cellular membranes and the inhibition of key metabolic pathways essential for cancer cell survival. The presence of functional groups such as -OH and -C=O has been associated with improved biological activity due to enhanced interactions with target proteins within the cell .
Antiviral Activity
Beyond anticancer properties, some studies have explored the antiviral potential of pyridine derivatives. Compounds similar to this compound have shown activity against various viruses:
- Mechanisms : These compounds may inhibit viral replication through mechanisms such as blocking viral entry or disrupting viral protein synthesis.
Case Studies
Several studies have highlighted the biological efficacy of compounds related to this compound:
- Study on Antiproliferative Effects : A comprehensive study involving over 652 articles demonstrated that modifications in the chemical structure significantly impacted the antiproliferative activity against various cancer cell lines. The study concluded that specific substitutions could enhance activity by lowering IC50 values substantially .
- Antiviral Research : Another investigation into pyridine derivatives revealed that certain compounds exhibited promising antiviral activities against strains such as tobacco mosaic virus and adenovirus type 7. These findings suggest potential applications in developing antiviral therapies .
Q & A
Q. What experimental design strategies are recommended for optimizing the synthesis of 1-methyl-6-oxo-N-(pyridin-3-yl)-1,6-dihydropyridazine-3-carboxamide?
Answer: A factorial design approach is recommended to systematically assess variables such as reaction temperature, solvent polarity, and catalyst loading. Statistical methods like response surface methodology (RSM) can identify optimal conditions while minimizing experimental runs . For heterocyclic systems like pyridazine derivatives, polar aprotic solvents (e.g., DMF) often enhance cyclization efficiency, while Pd-based catalysts may improve coupling reactions with pyridin-3-amine . Post-synthesis validation via HPLC with UV detection (λ = 254 nm) ensures purity, as impurities in pyridazine derivatives can skew bioactivity results .
Q. Which analytical techniques are most reliable for characterizing the structural stability of this compound under varying pH conditions?
Answer: Stability studies should combine:
- UV-Vis spectroscopy to monitor absorbance shifts indicative of tautomeric equilibria (e.g., keto-enol transitions in the pyridazine ring) .
- NMR (¹H and ¹³C) to detect pH-dependent protonation states, particularly at the pyridin-3-ylamide moiety. DMSO-d₆ is preferred for solubility and minimal interference .
- Mass spectrometry (HRMS) to confirm molecular integrity, with ESI+ mode for proton adduct detection. Degradation products (e.g., hydrolyzed pyridazine fragments) can be identified via fragmentation patterns .
Q. How can researchers assess the compound’s thermal stability for storage and handling protocols?
Answer: Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are critical. For pyridazine derivatives, decomposition temperatures (Td) typically range 180–220°C. Store the compound in amber vials at –20°C under inert gas (Ar/N₂) to prevent oxidation. Pre-experiment equilibration to room temperature minimizes condensation-induced hydrolysis .
Advanced Research Questions
Q. What computational methods are effective for predicting reaction pathways in the synthesis of this compound?
Answer: Quantum mechanical calculations (DFT at the B3LYP/6-31G* level) can model transition states for key steps, such as pyridazine ring closure or amide bond formation. Reaction path sampling (RPS) algorithms, integrated with molecular dynamics (MD), identify low-energy intermediates . Software like Gaussian or ORCA paired with cheminformatics tools (e.g., RDKit) enables virtual screening of solvent-catalyst combinations, reducing trial-and-error experimentation by ~40% .
Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values across assays) be resolved for this compound?
Answer: Contradictions often arise from assay-specific variables:
- Target selectivity: Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics against off-target proteins.
- Cellular permeability: Perform parallel artificial membrane permeability assays (PAMPA) to correlate lipophilicity (logP) with activity discrepancies .
- Metabolic interference: LC-MS/MS metabolomics can identify competing pathways (e.g., CYP450 interactions) that alter efficacy .
Q. What strategies are available for elucidating the compound’s mechanism of action in enzymatic inhibition studies?
Answer: Combine kinetic assays (e.g., Michaelis-Menten plots with varying substrate concentrations) and structural biology:
- X-ray crystallography of the enzyme-inhibitor complex resolves binding modes, particularly at the pyridazine-carboxamide active site.
- Molecular docking (AutoDock Vina) predicts binding poses, validated by mutagenesis studies targeting residues within 5Å of the inhibitor .
- Surface plasmon resonance (SPR) quantifies association/dissociation rates (kₐₙ, kₒff) to distinguish competitive vs. non-competitive inhibition .
Q. How can researchers address solubility limitations of this compound in aqueous biological assays?
Answer: Employ co-solvent systems (e.g., DMSO:PBS ≤ 0.1% v/v) or cyclodextrin-based encapsulation. For pyridazine derivatives, β-cyclodextrin enhances solubility via host-guest interactions with the hydrophobic core while preserving bioactivity . Dynamic light scattering (DLS) monitors aggregation thresholds (>100 nm particles indicate precipitation) .
Q. What methodological frameworks are recommended for validating the compound’s purity in multi-step syntheses?
Answer: Adopt orthogonal analytical workflows:
HPLC-DAD (C18 column, 0.1% TFA in H₂O/ACN gradient) to separate intermediates.
²⁹Si NMR (if silane protecting groups are used) to confirm deprotection efficiency.
Elemental analysis (C, H, N) to verify stoichiometry, with ≤0.3% deviation from theoretical values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
